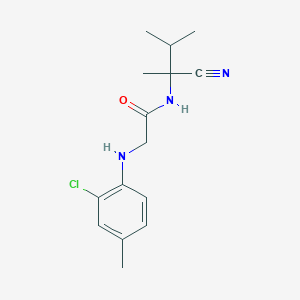

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide, also known as CMA, is a chemical compound that has been widely used in scientific research. CMA is a potent inhibitor of protein kinase C (PKC), a key enzyme involved in various cellular processes, including cell growth, differentiation, and apoptosis. The unique structure of CMA makes it an attractive target for drug discovery and development.

Applications De Recherche Scientifique

Spectroscopic and Quantum Mechanical Studies

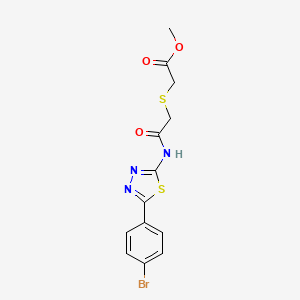

A study focused on benzothiazolinone acetamide analogs, exploring their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds demonstrated good light harvesting efficiency and free energy of electron injection, indicating their utility in photovoltaic cells. Additionally, their non-linear optical activity and interactions with the COX1 enzyme were analyzed, suggesting applications in materials science and biotechnology (Mary et al., 2020).

Herbicide Metabolism and Mode of Action

Research on chloroacetanilide herbicides, including their synthesis and radiolabeling, has been conducted to study their metabolism and mode of action. Such studies are critical for understanding the environmental impact and safety of agricultural chemicals (Latli & Casida, 1995).

Antimicrobial Properties of Heterocycles

Investigations into isoxazole-based heterocycles derived from cyanoacetamide have demonstrated promising antimicrobial activities. These studies highlight the potential of such compounds in developing new antimicrobial agents (Darwish et al., 2014).

Astrochemistry and Organic Synthesis

Acetamide derivatives are of interest in astrochemistry for understanding the formation of complex organic molecules (COMs) in interstellar environments. The hydrogen abstraction and subsequent photolysis of related compounds to form ketene are significant for models of cosmic chemical evolution (Haupa et al., 2020).

Propriétés

IUPAC Name |

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O/c1-10(2)15(4,9-17)19-14(20)8-18-13-6-5-11(3)7-12(13)16/h5-7,10,18H,8H2,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEPUNHKFMFYMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NCC(=O)NC(C)(C#N)C(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-chloro-4-methylanilino)-N-(2-cyano-3-methylbutan-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methylbutyl)-1-[4-(propionylamino)benzoyl]piperidine-3-carboxamide](/img/structure/B2656176.png)

![1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2656188.png)

![2-Chloro-5-[(2-chloro-4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2656190.png)

![{2-(3-methoxyphenyl)-9-methyl-4-[(4-vinylbenzyl)thio]-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl}methanol](/img/structure/B2656193.png)

![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)